molecular formula C27H25BrF4N2O3S B1668615 M3 receptor antagonist 1

M3 receptor antagonist 1

Cat. No.: B1668615
M. Wt: 613.5 g/mol
InChI Key: BDUVQZSIMOIWQB-JTOZIPDCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CHF5407 is a selective, long-acting, and competitive muscarinic M3 receptor antagonist. It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The compound exhibits subnanomolar affinities for human muscarinic M1, M2, and M3 receptors, making it a potent agent in inhibiting bronchospasm .

Preparation Methods

Chemical Reactions Analysis

CHF5407 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in CHF5407.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

CHF5407 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of muscarinic receptor antagonists.

    Biology: Investigated for its effects on muscarinic receptors in various biological systems.

    Medicine: Explored for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new drugs targeting muscarinic receptors.

Mechanism of Action

CHF5407 exerts its effects by selectively binding to muscarinic M3 receptors. This binding inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking the M3 receptors, CHF5407 prevents bronchospasm and promotes bronchodilation. The compound also exhibits a prolonged duration of action due to its slow dissociation from the M3 receptors .

Comparison with Similar Compounds

CHF5407 is unique in its prolonged action and high selectivity for muscarinic M3 receptors. Similar compounds include:

CHF5407 stands out due to its potent and long-lasting inhibition of bronchospasm, making it a valuable compound in respiratory disease treatment.

Properties

IUPAC Name

[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVQZSIMOIWQB-JTOZIPDCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrF4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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